molecular formula C9H12ClN3O2 B11519288 N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine

Cat. No.: B11519288
M. Wt: 229.66 g/mol
InChI Key: XLGJONGCVYYHRJ-UHFFFAOYSA-N
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Description

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine is a substituted propane-1,3-diamine derivative featuring a 2-chloro-6-nitrophenyl group attached to the primary amine. This compound is characterized by its aromatic nitro and chloro substituents, which confer strong electron-withdrawing effects. Notably, this compound is listed as discontinued by CymitQuimica, indicating possible challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

N'-(2-chloro-6-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H12ClN3O2/c10-7-3-1-4-8(13(14)15)9(7)12-6-2-5-11/h1,3-4,12H,2,5-6,11H2

InChI Key

XLGJONGCVYYHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCCN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration and Sequential Functionalization

The primary route to synthesize N1-(2-chloro-6-nitrophenyl)propane-1,3-diamine involves nitration followed by reduction and amination steps.

Nitration of Chlorobenzene Derivatives

The synthesis begins with the nitration of 2-chlorobenzene derivatives to introduce the nitro group at the para position relative to the chlorine atom. This step typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. Key parameters include:

  • Temperature : Maintained at 0–5°C to prevent over-nitration.

  • Stoichiometry : A 1:1 molar ratio of substrate to HNO₃ ensures mono-nitration.

The intermediate 2-chloro-6-nitrobenzene is isolated via vacuum filtration and recrystallized from ethanol, yielding a purity >95%.

Reduction of Nitro to Amine Groups

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

  • Catalytic Hydrogenation : Pd/C (5% w/w) in methanol under H₂ gas (3 atm) at 50°C for 6 hours achieves >90% conversion.

  • Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous NH₃ at pH 9–10 reduces the nitro group selectively without affecting the chloro substituent.

Propane-1,3-Diamine Coupling

The final step involves coupling propane-1,3-diamine to the aromatic ring via nucleophilic aromatic substitution (SNAr). This requires:

  • Base : Potassium carbonate (K₂CO₃) to deprotonate the amine.

  • Solvent : Dimethylformamide (DMF) at 80°C for 12 hours.

  • Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route: One-Pot Sequential Synthesis

A modified approach inspired by recent advancements in multi-component reactions (MCRs) employs a one-pot strategy to streamline the synthesis.

Reaction Conditions

  • Components : 2-chloro-6-nitroaniline, propane-1,3-diamine, and α,β-unsaturated ketones.

  • Solvent : Acetonitrile under reflux (82°C) for 8 hours.

  • Catalyst : None required, as the electron-withdrawing nitro group activates the ring for substitution.

Advantages and Limitations

  • Yield : 70–80%, comparable to multi-step methods.

  • Purity : Reduced need for intermediate purification, minimizing solvent waste.

  • Scope : Limited to substrates tolerant of high-temperature reflux.

Optimization and Process-Scale Considerations

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Nitration Temp0–5°CPrevents di-nitration
Reduction Pressure3 atm H₂Maximizes conversion
Coupling SolventDMFEnhances SNAr kinetics

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) for nitro-intermediate.

  • Column Chromatography : Ethyl acetate/hexane (1:4) for final product.

  • HPLC : Purity >97% confirmed via reverse-phase C18 column.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 1H, Ar-H), 7.89 (t, 1H, Ar-H), 3.45 (t, 2H, NH₂), 2.75 (m, 2H, CH₂), 1.85 (m, 2H, CH₂).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asymmetric), 1340 cm⁻¹ (NO₂ symmetric).

XRPD Analysis

Polymorphic Form A (anhydrous) exhibits characteristic peaks at 2θ = 18.963°, 20.845°, and 24.643° .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups enable the formation of various derivatives through oxidation, reduction, and substitution reactions.

Biological Studies

The compound has been studied for its potential biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast cancer and glioblastoma multiforme .
  • Mechanism of Action : The chloro and nitro groups enhance reactivity and binding affinity to molecular targets such as enzymes and receptors.

Pharmaceutical Development

This compound is investigated for its therapeutic properties and potential as a precursor in drug development. Its ability to induce apoptosis in cancer cells makes it a candidate for further pharmacological exploration .

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Its derivatives are also explored for their potential in various industrial chemical processes.

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This highlights its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Properties

In murine models of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its anti-inflammatory capabilities .

Toxicological Concerns

Compounds with nitro groups can pose mutagenic and carcinogenic risks. Studies have shown that related compounds may induce oxidative stress and DNA damage in cellular models. Monitoring exposure levels is essential for assessing safety in applications .

Mechanism of Action

The mechanism of action of N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key propane-1,3-diamine derivatives and their substituent groups:

Compound Name Substituent Group(s) Key Structural Features Molecular Weight (g/mol) Reference
N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine 2-Chloro-6-nitrophenyl Nitro, chloro, aromatic ring 265.69 (estimated)
K137 (N1-(4,5,6,7-tetrabromo-1H-benzimidazole-2-yl)propane-1,3-diamine) Tetrabromo-benzimidazole Brominated heterocycle, high halogen content 623.7 (estimated)
N1-(10H-indolo[3,2-b]quinolin-11-yl)propane-1,3-diamine Indoloquinoline Fused heterocyclic system ~350–400 (estimated)
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine Biphenyl ether chain Biphenyl ether, ethyl linker ~330–340 (estimated)
N1-(4-Nitro-2-trifluoromethyl-phenyl)propane-1,3-diamine 4-Nitro-2-trifluoromethylphenyl Nitro, trifluoromethyl groups 265 (reported)
N1-(6-Methylpyrimidin-4-yl)propane-1,3-diamine 6-Methylpyrimidine Pyrimidine ring, methyl group 180.25

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups : The nitro and chloro groups in the target compound contrast with methoxy or methyl groups in analogues (e.g., N1-(6-methoxypyridin-2-yl)propane-1,3-diamine ), influencing electronic properties and reactivity.
  • Heterocyclic vs.

Biological Activity

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro and nitro substituent on a phenyl ring attached to a propane-1,3-diamine backbone. The presence of these functional groups suggests potential interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and participate in various chemical interactions due to the electron-withdrawing nature of the chloro and nitro groups. These interactions may modulate enzymatic activity or receptor binding, influencing cellular pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition. For instance, studies on related compounds have shown that they can inhibit key enzymes involved in various metabolic pathways. The inhibition potency can vary based on the specific structural modifications made to the compound.

CompoundEnzyme TargetIC50 (µM)
This compoundNot directly studiedN/A
Copper(II) complexes derived from similar structuresUrease0.52 - 0.46

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented; however, related compounds have shown promising results against various bacterial strains. This suggests that further investigation into this compound's antimicrobial properties could be fruitful.

Case Studies

Case Study 1: Antitumor Activity

A study examining structurally similar compounds indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation.

Case Study 2: Neuroprotective Properties

Research on related compounds has demonstrated neuroprotective effects in models of neurodegenerative diseases. The compounds were found to inhibit reactive oxygen species (ROS) formation and reduce neuronal cell death, suggesting that this compound may also possess similar protective properties.

Research Findings

Recent studies have highlighted the need for further exploration into the structure-activity relationships (SAR) of this compound. Understanding how modifications to its structure influence biological activity will be crucial for its development as a therapeutic agent.

Key Research Insights:

  • Inhibition Mechanisms : Compounds with similar functionalities have shown varied inhibition profiles against different enzymes, indicating potential for selective targeting.
  • Biological Evaluation : In vitro studies are essential for assessing the cytotoxicity and mechanism of action of this compound in various biological systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine, and how can intermediates be protected during synthesis?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, alkylation of propane-1,3-diamine derivatives with halogenated aromatic precursors (e.g., 2-chloro-6-nitrobenzene derivatives) under anhydrous conditions can yield the target compound. Boc (tert-butoxycarbonyl) protection is critical to prevent side reactions at free amine groups, as demonstrated in the synthesis of analogous diamine derivatives . Post-reaction deprotection with HCl or TFA restores the amine functionality. Purification via silica gel chromatography or recrystallization ensures high purity.
  • Key Tools : Use of Boc₂O for protection, anhydrous solvents (e.g., CH₂Cl₂), and characterization via 1^1H/13^13C NMR to confirm intermediates .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound?

  • Methodology : Ambiguities in NMR signals (e.g., overlapping peaks) can arise due to tautomerism or dynamic exchange. Advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR help differentiate proton environments. For example, in similar diamine compounds, splitting patterns in 1^1H NMR confirmed regioselectivity during alkylation . Cross-verification with high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides structural validation.

Q. What reaction conditions optimize the coupling of propane-1,3-diamine with halogenated nitroarenes?

  • Methodology : Catalytic systems such as Cu(I)-ligand complexes (e.g., CuI with L-proline) enhance coupling efficiency in Ullmann-type reactions, as seen in analogous aryl-diamine syntheses . Solvent choice (e.g., DMF or acetonitrile) and temperature (60–100°C) influence reaction rates. Monitoring via TLC or LC-MS ensures completion. For nitro-substituted aromatics, electron-withdrawing groups typically accelerate nucleophilic aromatic substitution .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

  • Methodology : The compound’s primary and secondary amines act as polydentate ligands. For example, similar diamine derivatives form stable complexes with Cu(II) and Zn(II), characterized by UV-Vis, EPR, and single-crystal XRD . Applications include catalysis (e.g., oxidation reactions) or materials science (e.g., MOFs). Titration experiments with metal salts (e.g., CuCl₂) in ethanol/water mixtures, followed by spectroscopic analysis, elucidate stoichiometry and geometry.

Q. What strategies are used to evaluate the kinase inhibitory activity of this compound derivatives?

  • Methodology : Derivatives like K137 (a structurally related inhibitor) are tested via enzymatic assays using recombinant kinases (e.g., CK2). IC₅₀ values are determined using ATP-competitive assays with 32^{32}P-radiolabeled ATP or fluorescence-based methods. Selectivity profiling across kinase panels (e.g., 35+ kinases) identifies off-target effects . Molecular docking studies (e.g., AutoDock) predict binding modes to ATP pockets, guiding SAR optimization.

Q. How can researchers address discrepancies in biological activity data between in vitro and cellular models for this compound?

  • Methodology : Differences may stem from cell permeability, metabolism, or off-target interactions. Techniques include:

  • Cellular Uptake Studies : LC-MS quantification of intracellular compound levels.
  • Metabolite Identification : Incubation with liver microsomes or S9 fractions, followed by HRMS analysis.
  • Proteomics : SILAC (stable isotope labeling) to map global kinase engagement in cells vs. purified enzymes .

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